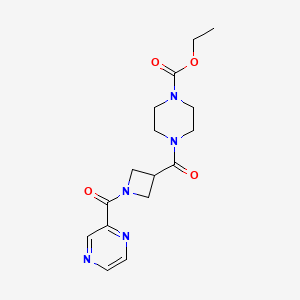

乙酸 4-(1-(吡嗪-2-羰基)氮代杂环丁烷-3-羰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

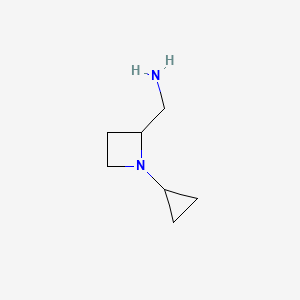

The synthesis of azetidines, a core structure in the compound, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazine-2-carbonyl group attached to an azetidine-3-carbonyl group, which is further attached to a piperazine-1-carboxylate group.Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction, specifically the aza Paternò–Büchi reaction, is a key reaction involved in the synthesis of this compound . This reaction is efficient for synthesizing functionalized azetidines, a core structure in the compound .科学研究应用

合成和生物活性

该化合物参与了新型氟喹诺酮的合成,该氟喹诺酮经过专门设计和评估,可针对结核分枝杆菌进行体内活性评价。这些化合物表现出的活性与已知的治疗剂司帕沙星相当,表明其在结核病治疗中具有潜在应用 (Shindikar & Viswanathan, 2005)。

化学转化和衍生物合成

研究探索了类似化合物转化为各种杂环衍生物的过程,表明其具有广泛的化学反应性和产生多种生物活性分子的潜力。例如,香豆素衍生物的乙酯与芳香醛和其他试剂反应,生成多种稠合香豆素衍生物 (Mohammed, 2010)。此外,乙基 1,2-二氨基茚满-3-羧酸盐用于合成与含氮杂环缩合的茚满衍生物 (Nozoe, Asao, & Kobayashi, 1973),进一步例证了类似化合物的合成多功能性。

在抗菌研究中的应用

一些相关化合物的衍生物已被合成并对其抗菌活性进行了评估,表明其具有潜在的药用应用。例如,合成了一系列 1,2,4-三唑-3-酮衍生物,并筛选了它们的抗菌活性,与标准抗生素氨苄西林相比,对几种微生物表现出良好的活性 (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012)。

杂环化合物合成

探索了类似化合物与各种试剂反应的活性,以合成不同的杂环化合物,突出了它们在生产生物学上重要分子的用途。例如,涉及乙基 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸酯的反应导致形成各种二氮萘、吡唑、异恶唑并[3,4-b]吡啶和其他杂环衍生物 (Harb, Hesien, Metwally, & Elnagdi, 1989)。

作用机制

Target of Action

It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is synthesized via the aza paternò–büchi reaction , which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

It is known that similar compounds have been designed and synthesized for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.

Pharmacokinetics

It is known that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The synthesis of azetidines via the aza paternò–büchi reaction is known to be influenced by various factors, including the nature of the imine and alkene components and the reaction conditions .

属性

IUPAC Name |

ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIFPGBRWQXGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)